tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Overview
Description
Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the pyrazole ring, along with a carboxylate ester functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-1H-pyrazole as the core structure.
Nitration: The pyrazole ring is nitrated using nitric acid to introduce the nitro group at the 4-position.
Esterification: The carboxylate ester group is introduced by reacting the nitro-substituted pyrazole with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin chloride or iron powder.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin chloride, iron powder, hydrogen gas.
Substitution: Alkyl halides, strong acids.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives.
Substitution: Alkylated pyrazoles.
Scientific Research Applications
Chemistry: Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrazole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the fields of polymer chemistry and materials science.
Mechanism of Action
The mechanism by which tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: Lacks the nitro group.
Tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate: Lacks the methyl group.
3-Methyl-4-nitro-1H-pyrazole-1-carboxylic acid: Lacks the tert-butyl group.
Uniqueness: The presence of both the methyl and nitro groups on the pyrazole ring, along with the tert-butyl ester group, gives tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNCVSBBDMLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733482 | |
Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847139-22-4 | |
Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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